molecular formula C8H8Br2ClNO B2537294 1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol CAS No. 866154-68-9

1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol

Cat. No. B2537294
CAS RN: 866154-68-9
M. Wt: 329.42
InChI Key: DKJZMOOSJIUROZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2-Amino-3,5-dibromophenyl)methanol” is C7H7Br2NO . Its average mass is 280.945 Da and its monoisotopic mass is 278.889435 Da .


Physical And Chemical Properties Analysis

“(2-Amino-3,5-dibromophenyl)methanol” is a white to pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis and Characterization

  • The compound "1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol" is structurally related to various compounds explored in scientific research for their potential applications in synthesizing medically significant molecules. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a pivotal chiral intermediate for synthesizing Ticagrelor, a medication for acute coronary syndromes. This synthesis involves a ketoreductase enzyme, highlighting the compound's relevance in biocatalytic processes and green chemistry (Guo et al., 2017).

Biocatalysis and Enantioselective Synthesis

  • Compounds with a structure similar to "1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol" have been the focus of research due to their potential in enantioselective synthesis, which is critical in the pharmaceutical industry for creating specific drug forms. For example, studies have identified bacterial strains capable of biocatalyzing specific chiral intermediates with high stereoselectivity, essential for producing antifungal agents like Miconazole (Miao et al., 2019).

Role in Drug Synthesis and Photostability Studies

  • The structural framework of "1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol" shares similarities with compounds used in synthesizing drug intermediates. Research has delved into optimizing the synthesis of such intermediates, showcasing the compound's relevance in the development of pharmaceuticals (Ni et al., 2012). Additionally, photophysical studies of related compounds provide insights into their stability and interactions in biological environments, crucial for drug development and photostability assessments (Raju et al., 2016).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-amino-3,5-dibromophenyl)-2-chloroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2ClNO/c9-4-1-5(7(13)3-11)8(12)6(10)2-4/h1-2,7,13H,3,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJZMOOSJIUROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(CCl)O)N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol

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